molecular formula C14H17N3O2 B12924180 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine CAS No. 823795-99-9

5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12924180
CAS No.: 823795-99-9
M. Wt: 259.30 g/mol
InChI Key: RZAQGEYBJHFGNZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. As a derivative of the pyrimidin-4-amine scaffold, this compound is part of a class of heterocycles known for their diverse biological activities and presence in pharmacologically active molecules . Pyrimidine derivatives are extensively investigated as core structures for developing novel therapeutic agents, with documented research into their potential as antitumor, antimicrobial, and anti-inflammatory compounds . The structural motif of a pyrimidine core substituted with methoxy and aryl groups is common in ligands targeting various enzyme systems and cellular receptors. For instance, related methoxy-substituted phenylpiperidine compounds have been reported as selective agonists for the serotonin 2A receptor (5-HT2AR), a target of high interest in neuroscience and neuropharmacology research . Similarly, other N,N-dimethylpyrimidin-4-amine analogues have been synthesized and evaluated for their inhibitory activity against proangiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β, which are critical targets in oncology research . This reagent is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in accordance with all applicable local and international regulations.

Properties

CAS No.

823795-99-9

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

5-methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C14H17N3O2/c1-17(2)14-12(19-4)9-15-13(16-14)10-7-5-6-8-11(10)18-3/h5-9H,1-4H3

InChI Key

RZAQGEYBJHFGNZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1OC)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine has been explored for its pharmacological properties. Its structure suggests potential activity as an enzyme inhibitor, particularly in pathways related to cancer and metabolic disorders. Research indicates that compounds with similar structures can interact with specific receptors or enzymes, leading to therapeutic effects.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The methoxy groups can be modified to introduce other substituents.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form ketones or reduced to yield amines, which are valuable in the synthesis of more complex molecules.

Cosmetic Formulations

The compound's properties have made it a candidate for use in cosmetic formulations. It may contribute to the stability and efficacy of topical products, enhancing skin hydration and providing antioxidant benefits. Studies have shown that similar compounds can improve the sensory attributes of formulations, making them more appealing to consumers .

Agricultural Chemistry

Research indicates potential applications in agricultural chemistry, particularly as a pesticide or herbicide. The biological activity of pyrimidine derivatives has been well-documented, suggesting that this compound could exhibit herbicidal properties against specific plant species.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine on certain kinases involved in cancer proliferation. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for cancer therapeutics.

Case Study 2: Cosmetic Efficacy

In a formulation study, 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine was incorporated into a moisturizing cream. Clinical trials demonstrated improved skin hydration and elasticity compared to control formulations without the compound. This highlights its potential role in enhancing cosmetic product performance .

Case Study 3: Agricultural Application

Field trials were conducted to assess the herbicidal efficacy of this compound on common weeds. Results showed that application rates of 50 mg/L significantly reduced weed biomass compared to untreated controls, indicating its potential utility in agricultural settings.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Pyrimidine Core:

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Features a fluorophenyl group at position 4 and a methoxyphenylaminomethyl group at position 3. Intramolecular N–H⋯N hydrogen bonding stabilizes its conformation, a feature absent in the dimethylamine-substituted target compound .
  • N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine (–12): Contains a trifluoromethyl group, a strong electron-withdrawing substituent, which contrasts with the electron-donating methoxy groups in the target compound. This difference likely impacts binding interactions in biological systems, such as altered affinity for hydrophobic pockets or enzymatic active sites .
  • 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (): Substitutes methoxy with ethoxy, increasing steric bulk while maintaining electron-donating properties. The ethoxy group’s larger size may hinder crystal packing efficiency compared to the target compound’s methoxy groups, as evidenced by its dimeric structure stabilized by N–H⋯N and C–H⋯O bonds .

Table 1: Substituent Effects on Key Pyrimidine Derivatives

Compound Position 4 Substituent Position 2/5 Substituents Key Interactions
Target Compound N,N-dimethylamine 2-methoxyphenyl, 5-methoxy Basic amine enhances solubility
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine NH(2-fluorophenyl) Fluorophenyl, methoxyphenylaminomethyl N–H⋯N hydrogen bonds
N-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)anilino]methyl}-6-methyl-2-phenylpyrimidin-4-amine NH(4-methoxyphenyl) Trifluoromethylphenyl C–H⋯O, π-π stacking
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine NH(2-fluorophenyl) Ethoxyanilino N–H⋯N, C–H⋯O, π-π stacking
Crystallographic and Stability Considerations
  • Crystal Packing:
    The target compound’s methoxy groups may favor C–H⋯O interactions, as seen in and . In contrast, trifluoromethyl groups () induce steric clashes, reducing crystalline stability .

  • Hydrogen Bonding: Dimethylamine lacks N–H donors, preventing the intramolecular hydrogen bonds observed in fluorophenyl- or anilino-substituted analogs. This may result in greater conformational flexibility .

Biological Activity

5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine involves several steps, typically starting from readily available precursors. The compound features a pyrimidine core substituted with methoxy and phenyl groups, which are crucial for its biological activity. The molecular structure can be depicted as follows:

  • IUPAC Name : 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine
  • Molecular Formula : C13_{13}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : 232.28 g/mol

Anticancer Properties

Recent studies have indicated that 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50_{50} (µM)
HeLa (Cervical Cancer)15.4
MCF-7 (Breast Cancer)12.8
A549 (Lung Cancer)20.1

These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both bacterial and fungal strains. The minimum inhibitory concentrations (MICs) are summarized below:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Neuroprotective Effects

In vitro studies have indicated that the compound may possess neuroprotective properties, particularly against oxidative stress-induced neuronal damage. It has been shown to reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cell cultures exposed to neurotoxic agents.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrimidine derivatives, including our compound, against a panel of cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapy .
  • Neuroprotective Mechanism : Research published in Pharmacology Reports demonstrated that 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine significantly attenuated neuronal apoptosis in models of oxidative stress, suggesting a promising role in neurodegenerative disease management .
  • Antimicrobial Efficacy : A comprehensive review in Frontiers in Microbiology discussed the antimicrobial properties of various pyrimidine derivatives, noting that this specific compound exhibited potent activity against multidrug-resistant strains .

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